

A Technical Guide to Heptane-2,5-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Heptanedione**

Cat. No.: **B155839**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-2,5-dione, systematically known by its IUPAC name heptane-2,5-dione, is an aliphatic gamma-diketone.^{[1][2][3]} As a member of the γ -diketone class, it shares structural similarities with neurotoxic compounds like hexane-2,5-dione, the toxic metabolite of n-hexane.^[4] This structural feature—two carbonyl groups separated by two methylene carbons—is responsible for its characteristic chemical reactivity and biological activity. This guide provides a comprehensive overview of its chemical properties, significant reactions, and toxicological profile, with a focus on the molecular mechanisms relevant to drug development and toxicology.

Physicochemical and Spectroscopic Data

The fundamental properties of heptane-2,5-dione are summarized below. This quantitative data is essential for its application in experimental settings.

Physicochemical Properties

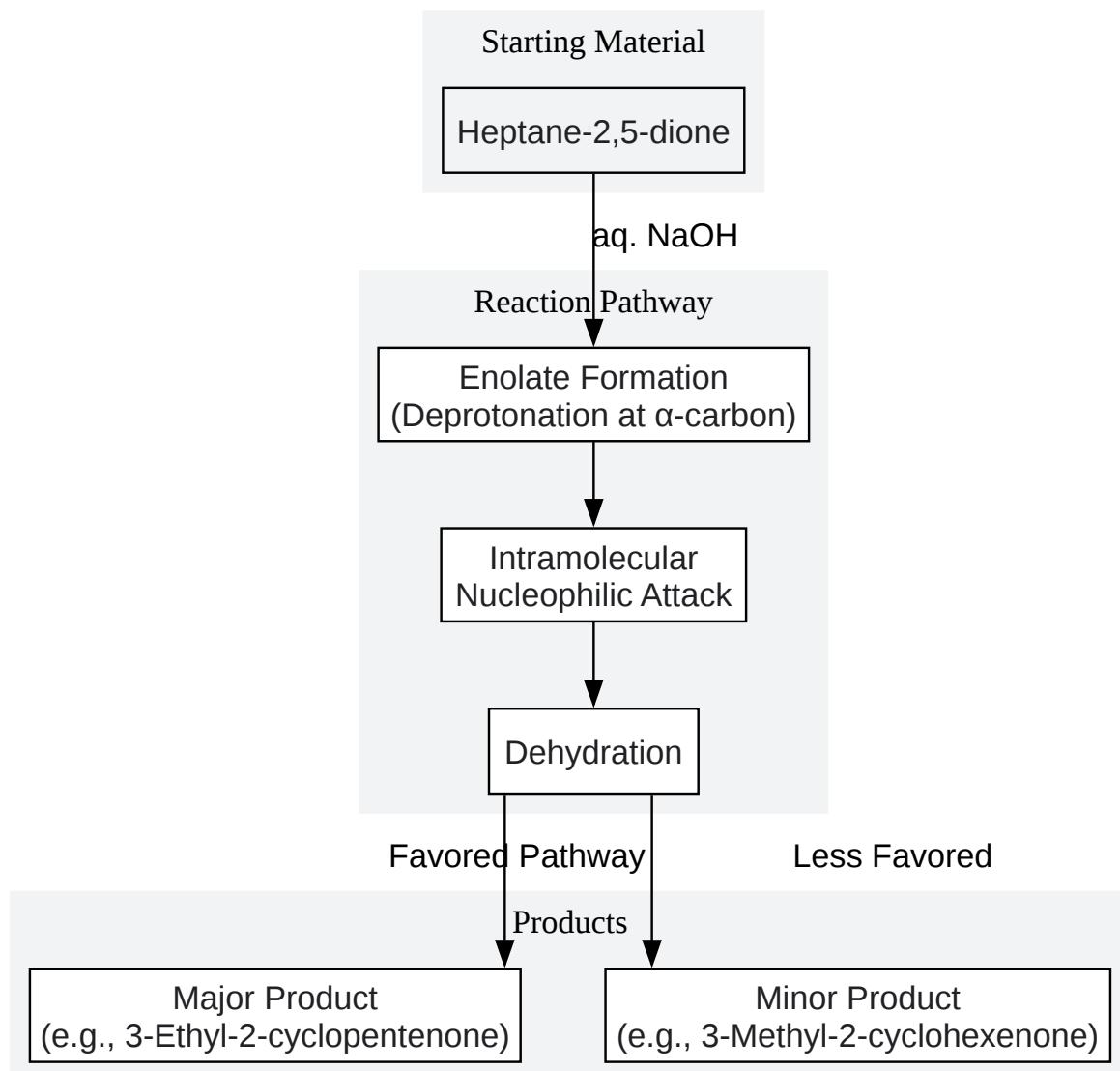
Property	Value	Reference
IUPAC Name	heptane-2,5-dione	[1] [2] [3]
CAS Number	1703-51-1	[1] [5]
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [5] [6]
Molecular Weight	128.17 g/mol	[1] [2]
Density	0.926 g/cm ³	[3] [5]
Boiling Point	208.3 °C at 760 mmHg	[3] [5]
Flash Point	74.3 °C	[3] [5]
Refractive Index	1.413	[5]
Hydrogen Bond Acceptors	2	[5] [6]
Hydrogen Bond Donors	0	[5]
Rotatable Bond Count	4	[5] [6]
Storage Temperature	2-8°C (Sealed, Dry)	[6]

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of heptane-2,5-dione.

Parameter	Value
Instrument Type	GC-EI-TOF
Instrument	JMS-T100GCV coupled to Agilent 7890A
Column	Agilent HP-5 (30 m length, 0.32 mm I.D., 0.25 μ m thickness)
Ionization	Electron Ionization (EI)
Retention Time	6.46 min
Top 5 Mass Peaks (m/z)	43.018, 99.045, 57.034, 29.039, 27.024
Data Source	PubChem CID 15559 [2]

Chemical Synthesis and Reactivity


While specific, detailed industrial synthesis protocols for heptane-2,5-dione are not widely published, its synthesis can be approached through general methods for preparing 1,4-diketones. The reactivity of heptane-2,5-dione is dominated by the interaction between its two carbonyl groups.

Paal-Knorr Pyrrole Synthesis

A cornerstone reaction of γ -diketones is the Paal-Knorr synthesis, which involves the condensation of the dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole.[7][8] This reaction is not only synthetically useful but is also the fundamental mechanism behind the neurotoxicity of γ -diketones.

Intramolecular Aldol Condensation

When treated with a base such as aqueous sodium hydroxide (NaOH), heptane-2,5-dione undergoes an intramolecular aldol condensation.[2] This reaction occurs when an enolate formed at one of the α -carbons acts as a nucleophile, attacking the other carbonyl group within the same molecule. Due to the stability of five- and six-membered rings, this cyclization is highly favored over intermolecular reactions.[9][10] Deprotonation at the C1 or C6 positions leads to the formation of five-membered cyclopentenone rings.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. Neuroprotein Targets of γ -Diketone Metabolites of Aliphatic and Aromatic Solvents That Induce Central-Peripheral Axonopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Gamma-diketone peripheral neuropathy III. Neurofilament gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to Heptane-2,5-dione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155839#iupac-name-for-2-5-heptanedione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com